molecular formula C20H25ClN2O3 B13807588 alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 50910-25-3

alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride

Cat. No.: B13807588
CAS No.: 50910-25-3
M. Wt: 376.9 g/mol
InChI Key: ANRYHBJIRPYQDS-UHFFFAOYSA-N
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Description

Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group substituted with a nitro group and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized by coupling reactions, such as Suzuki or Ullmann coupling, where a halogenated biphenyl derivative reacts with a nitro-substituted aryl compound.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the biphenyl derivative reacts with piperidine under basic conditions.

    Formation of the Propanol Group: The final step involves the addition of a propanol group to the piperidine ring, typically through a Grignard reaction or other organometallic methods.

Industrial Production Methods

Industrial production of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4’-Nitro-4-biphenylyl)-2-thiophenecarboxamide: Known for its urease inhibitory activity.

    4-Chloro-N-(4’-nitro-4-biphenylyl)benzamide: Used in agricultural applications.

    2-Hydroxy-N-(4’-nitro-4-biphenylyl)benzamide: Investigated for its potential therapeutic properties.

Uniqueness

Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its combination of a biphenyl core, nitro group, and piperidine ring, which confer distinct chemical and biological properties

Properties

CAS No.

50910-25-3

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H24N2O3.ClH/c23-20(12-15-21-13-2-1-3-14-21)18-6-4-16(5-7-18)17-8-10-19(11-9-17)22(24)25;/h4-11,20,23H,1-3,12-15H2;1H

InChI Key

ANRYHBJIRPYQDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl

Origin of Product

United States

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